3-(Furan-2-yl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine
Description
3-(Furan-2-yl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that features a fused ring system incorporating furan, triazole, and phthalazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
3-(furan-2-yl)-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-9-10-5-2-3-6-11(10)13-15-16-14(18(13)17-9)12-7-4-8-19-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLFSXKVSJKWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CO3)C4=CC=CC=C14 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives to form the triazole ring, followed by cyclization with phthalic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The triazole ring can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and solvents like dichloromethane
Major Products
Oxidation: Furanones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated furan derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a phthalazine ring.
1,2,4-Triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a phthalazine ring.
1,2,4-Triazolo[4,3-c]quinazoline: Features a quinazoline ring instead of a phthalazine ring .
Uniqueness
3-(Furan-2-yl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
